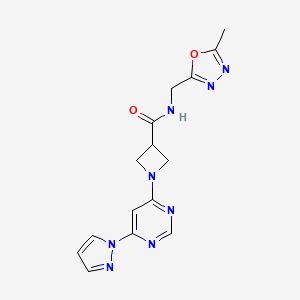

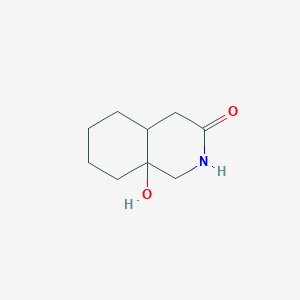

![molecular formula C20H18N4O2 B2851000 N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide CAS No. 2034435-88-4](/img/structure/B2851000.png)

N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide” is a benzamide derivative. Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Molecular Structure Analysis

The amide group in benzamides is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis

Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .科学的研究の応用

Coordination Chemistry

The bipyridine moiety of the compound serves as a bidentate ligand, which can form stable complexes with metal ions. This property is utilized in the synthesis of coordination compounds that have applications ranging from catalysis to materials science .

Supramolecular Chemistry

Due to its ability to form strong chelates with metals, this compound can be used to construct supramolecular structures. These structures are of interest for their potential uses in molecular recognition and self-assembly processes .

Analytical Chemistry

The metal complexes formed by this compound can be used as analytical reagents. Their selective binding to certain metal ions makes them suitable for use in sensors and assays to detect the presence of these ions in various samples .

Medicinal Chemistry

Benzamide derivatives are known for their bioactivity. This particular compound, with its bipyridine and benzamide components, could be explored for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators .

Material Science

The optical and electronic properties of bipyridine complexes can be harnessed in the development of new materials. These materials could have applications in light-emitting diodes, solar cells, and other electronic devices .

Organic Synthesis

The compound can act as a precursor for the synthesis of more complex bipyridine derivatives. These derivatives are valuable intermediates in organic synthesis, leading to the production of various pharmaceuticals and fine chemicals .

Antioxidant and Antibacterial Research

Research into benzamide derivatives has shown that they can possess antioxidant and antibacterial properties. This compound could be investigated for its potential use in protecting against oxidative stress and bacterial infections .

Environmental Chemistry

The chelating ability of this compound could be applied to environmental remediation. It could be used to remove toxic metals from wastewater or to develop methods for the detection of environmental pollutants .

作用機序

Target of Action

Similar compounds, such as benzamide derivatives, have been known to target enzymes likehistone deacetylase (HDAC) and cyclooxygenase (COX) . These enzymes play crucial roles in cellular processes such as gene expression and inflammation, respectively .

Mode of Action

Benzamide derivatives have been shown to interact with their targets, such as hdac, by binding to thezinc ion in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related togene expression and inflammatory responses . The downstream effects of these changes could include alterations in cell growth, differentiation, and response to inflammation .

Result of Action

Similar compounds have been shown to exhibitanti-inflammatory and anticancer properties . These effects are likely a result of the compound’s interaction with its targets and the subsequent alterations in cellular processes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-oxo-2-[(6-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-12-15-8-9-18(22-11-15)17-7-4-10-21-13-17/h1-11,13H,12,14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQHGXONPSWCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

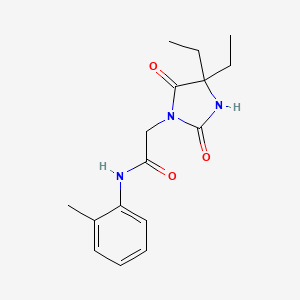

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2850917.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)

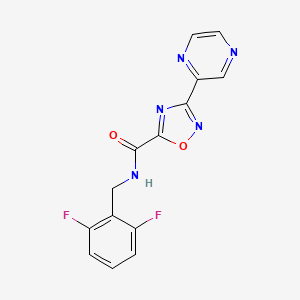

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2850919.png)

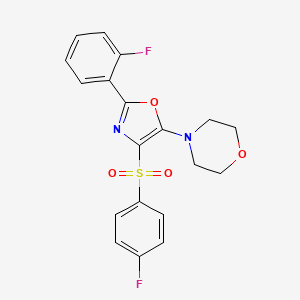

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)